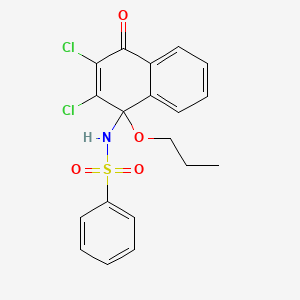
N-(2,3-二氯-4-氧代-1-丙氧基-1,4-二氢萘-1-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves multiple steps, including reactions with alkyl/aralkyl halides, amidation, and cyclization processes. For instance, derivatives such as 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamides have been synthesized as potential anticancer agents, showcasing the versatility and potential of sulfonamide chemistry in generating biologically active molecules (Sławiński et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives often features complex interactions, including π-π stacking and hydrogen bonding, contributing to their biological activity. For example, the molecular structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide highlights intermolecular hydrogen bonds forming a three-dimensional network, indicative of the intricate molecular interactions these compounds can engage in (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in a range of chemical reactions, including N-alkylation, cyclization, and oxidation-reduction reactions. These reactions are pivotal in modifying the chemical structure and enhancing the biological activity of the derivatives. For instance, the synthesis of N,N'-(hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) demonstrates the potential for chemical modifications through N-alkylation and epoxidation, leading to compounds with specific functionalities (Fischer et al., 2013).
科学研究应用
化学传感应用
用于选择性检测Sn2+离子的简易比色和荧光化学传感探针:一项研究开发了一种化学传感探针,4-((3-氯-1,4-二氧杂萘-1,4-二氢-2-基)氨基)苯磺酰胺(4CBS),用于在水溶液中选择性和敏感地检测Sn2+离子。该探针展示了在生物成像应用中的潜力,有效地标记了活细胞和斑马鱼中的Sn2+,区分了人类癌细胞和正常活细胞中的Sn2+ (Ravichandiran et al., 2020)。
合成化学应用
2-(或7-)氯萘的便捷合成:研究概述了一种从α-四氢萘制备2-(或7-)氯萘的方法,涉及氯的引入以及随后的还原和转化步骤。这种合成途径展示了类似化合物在构建复杂化学结构中的实用性 (Prugh et al., 1989)。
生物评价应用
衍生物的合成和生物评价:一项关注合成3-氨基-5-(3-氯-1,4-二氧杂萘-1,4-二氢-2-基氨基)苯甲酸衍生物的研究探索了它们的生物活性。这些化合物被筛选用于对抗宫颈癌细胞系的细胞毒性和抗氧化活性,突显了这类化合物在药物化学和制药研究中的潜力 (Kumar et al., 2019)。
环境化学应用
多氯萘的环境更新
:一篇综合性评论讨论了多氯萘的环境影响、化学、分析、来源和毒性。本文强调了氯萘和类似化合物的环境相关性,强调了对它们的影响和行为进行持续研究的必要性 (Falandysz, 1998)。
属性
IUPAC Name |
N-(2,3-dichloro-4-oxo-1-propoxynaphthalen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4S/c1-2-12-26-19(22-27(24,25)13-8-4-3-5-9-13)15-11-7-6-10-14(15)17(23)16(20)18(19)21/h3-11,22H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUHSNAGRHCRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1(C2=CC=CC=C2C(=O)C(=C1Cl)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)
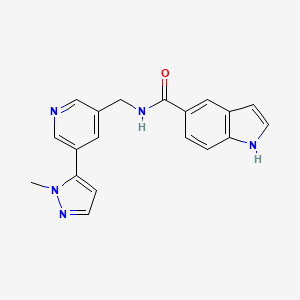
![2-Cyclopropyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2480241.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2480243.png)
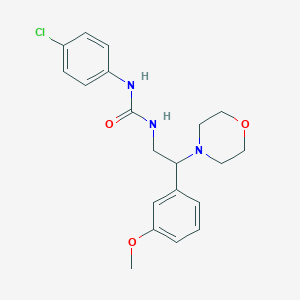
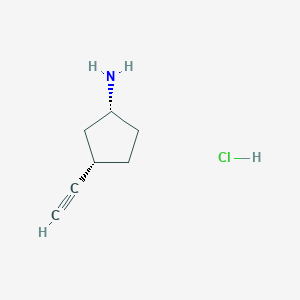
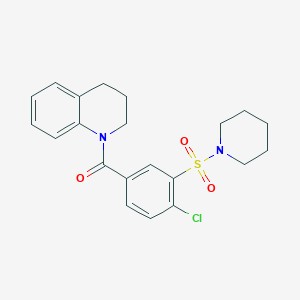
![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)
![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)
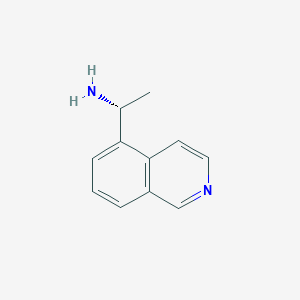
![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)
![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)
![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)